Prop-2-yn-1-yl 3-chloro-4-((4-fluorobenzyl)oxy)benzoate
Description
Prop-2-yn-1-yl 3-chloro-4-((4-fluorobenzyl)oxy)benzoate is a synthetic benzoate ester characterized by a propargyl (prop-2-yn-1-yl) ester group and a substituted benzoate core. The benzoate ring is functionalized with a chlorine atom at the 3-position and a 4-fluorobenzyloxy group at the 4-position.
Properties
Molecular Formula |
C17H12ClFO3 |
|---|---|
Molecular Weight |
318.7 g/mol |
IUPAC Name |
prop-2-ynyl 3-chloro-4-[(4-fluorophenyl)methoxy]benzoate |
InChI |
InChI=1S/C17H12ClFO3/c1-2-9-21-17(20)13-5-8-16(15(18)10-13)22-11-12-3-6-14(19)7-4-12/h1,3-8,10H,9,11H2 |
InChI Key |
JWVLSNMSPUOXAD-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOC(=O)C1=CC(=C(C=C1)OCC2=CC=C(C=C2)F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Prop-2-yn-1-yl 3-chloro-4-((4-fluorobenzyl)oxy)benzoate typically involves the reaction of 3-chloro-4-hydroxybenzoic acid with 4-fluorobenzyl bromide in the presence of a base to form the intermediate 3-chloro-4-((4-fluorobenzyl)oxy)benzoic acid. This intermediate is then esterified with propargyl alcohol under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Prop-2-yn-1-yl 3-chloro-4-((4-fluorobenzyl)oxy)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Prop-2-yn-1-yl 3-chloro-4-((4-fluorobenzyl)oxy)benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of Prop-2-yn-1-yl 3-chloro-4-((4-fluorobenzyl)oxy)benzoate involves its interaction with specific molecular targets and pathways. The compound can act as a photosensitizer, generating reactive oxygen species (ROS) such as singlet oxygen (1O2) and superoxide anion (O2˙−) through energy transfer and single electron transfer pathways. These ROS can then interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural features can be compared to analogs with variations in ester groups, halogen substituents, or aryl ether moieties. Below is an analysis based on the evidence and inferred trends:
Ester Group Variations
The propargyl ester group in the target compound distinguishes it from other esters in the benzoate family:
- 3-Iodoprop-2-ynyl 2-bromobenzoate (71992-10-4) : This analog replaces the propargyl hydrogen with iodine, enhancing steric bulk and polarizability. The iodine atom may increase susceptibility to nucleophilic substitution compared to the target compound’s propargyl group. Additionally, the benzoate ring bears a bromine at the 2-position instead of chlorine at the 3-position, altering electronic effects .
- The absence of a fluorine in the benzyl group further differentiates its lipophilicity .
Key Insight : Propargyl esters (e.g., the target compound) are typically more reactive in click chemistry or radical reactions due to the alkyne moiety, whereas bulkier esters (e.g., benzyloxy phenyl) prioritize stability .
Substituent Variations on the Benzoate Ring
The positioning and nature of halogen and aryl ether groups critically influence physicochemical properties:
- 3-Chloro vs. In contrast, 2-bromo substituents (as in compounds) create stronger steric hindrance near the ester linkage, which may slow down hydrolysis or enzymatic degradation .
- 4-Fluorobenzyloxy vs. Simple Alkoxy Groups: The 4-fluorobenzyloxy group in the target compound adds a fluorinated aromatic ring, improving metabolic stability and membrane permeability compared to non-fluorinated analogs (e.g., 4-methylbenzyloxy). Fluorine’s electronegativity also fine-tunes the electron density of the benzoate ring .
Data Table: Structural and Functional Comparison
Research Findings and Trends
Ester Reactivity : Propargyl esters are favored in applications requiring alkyne-specific reactions (e.g., cycloadditions), whereas bulkier esters prioritize stability for sustained release or storage .
Halogen Effects : Chlorine at the 3-position balances electronic withdrawal and steric effects, whereas bromine at the 2-position (as in compounds) may hinder certain reactions due to steric crowding .
Fluorinated Aryl Ethers : The 4-fluorobenzyloxy group enhances metabolic stability, a feature leveraged in the synthesis of bioactive molecules (e.g., ’s B1 derivative) .
Biological Activity
Prop-2-yn-1-yl 3-chloro-4-((4-fluorobenzyl)oxy)benzoate is a synthetic organic compound that belongs to the class of benzoates. With a molecular formula of and a molecular weight of approximately 318.73 g/mol, this compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and materials science. The unique structural features, including an alkyne functionality and halogenated aromatic system, may enhance its reactivity towards biological targets.
The synthesis of this compound typically involves the esterification of 3-chloro-4-(4-fluorobenzyl)oxybenzoic acid with prop-2-yn-1-ol. The reaction is usually conducted under anhydrous conditions using dehydrating agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP). The progress of the reaction can be monitored using thin-layer chromatography (TLC).
The mechanism of action for this compound involves hydrolysis of the ester linkage, releasing active moieties that can interact with specific biological pathways. The presence of the alkyne group allows for participation in click chemistry reactions, facilitating covalent bonding with target molecules. The halogen atoms (chlorine and fluorine) further enhance the compound's reactivity and specificity towards certain biological interactions.
Anticancer Potential
Preliminary studies suggest that Prop-2-yn-1-y 3-chloro-4-((4-fluorobenzyl)oxy)benzoate may exhibit significant anticancer activity. Compounds with similar structural features have shown promise as potential anti-inflammatory and anticancer agents. For instance, compounds containing alkyne functionalities have been linked to enhanced cytotoxic effects against various cancer cell lines due to their ability to disrupt cellular processes .
Anti-inflammatory Properties
Research indicates that compounds with similar structures can also exhibit anti-inflammatory properties. The unique combination of functional groups in Prop-2-yn-1-y 3-chloro-4-((4-fluorobenzyl)oxy)benzoate may allow it to inhibit pathways involved in inflammation, making it a candidate for further pharmacological exploration in inflammatory diseases .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Propanoyl 4-(benzyl)benzoate | Lacks fluorine; simpler structure | |
| Propanoyl 4-(3-fluorobenzyl)benzoate | Similar fluorinated structure; no alkyne | |
| Propanoyl 4-(bromobenzyl)benzoate | Contains bromine instead of fluorine |
This table highlights the uniqueness of Prop-2-yn-1-y 3-chloro-4-(4-fluorobenzyl)oxybenzoate, particularly its alkyne functionality and fluorinated aromatic system, which may enhance its reactivity and biological activity compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
